sodium (2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl hydrogenphosphate
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Overview
Description
Sodium (2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl hydrogenphosphate is a complex organic compound with significant applications in various scientific fields This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl groups, an acetamido group, and a phosphate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl hydrogenphosphate typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. Common starting materials include glucose derivatives, which undergo a series of chemical transformations to introduce the acetamido and phosphate groups. Reaction conditions often involve the use of catalysts, specific pH levels, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. Purification techniques such as crystallization, chromatography, and recrystallization are employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium (2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl hydrogenphosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The acetamido group can be reduced to an amine.
Substitution: The phosphate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and pH levels .
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the acetamido group can produce primary amines .
Scientific Research Applications
Sodium (2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl hydrogenphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of sodium (2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl hydrogenphosphate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory responses, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- Sodium (2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl hydrogenphosphate
- Sodium (2S,3R,4S,5S,6R)-2-{[(2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-{[10-(hydroxymethyl)-4,4,8,14-tetramethyl-17-(5-methyl-1-{[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-{[(2R,3R,4S,5R)-3,4,5-trihydroxy tetrahydro-2H-pyran-2-yl]oxy}methyl)tetrahydro-2H-pyran-2-yl]oxy}-4-hexen-1-yl)hexadecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy}tetrahydro-2H-pyran-3-yl]oxy}-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol
- Sodium (2S,3R,4S,5S,6R)-6-{[(2R,3R,4R,5S,6R)-5-[3-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-6-{[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxytetrahydropyran-2-yl]methoxy}-2-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxymethyl}tetrahydropyran-3-yl]oxy-2-hydroxy-propoxy]-3,4-dihydroxy-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxymethyl}tetrahydropyran-2-yl]oxymethyl}tetrahydropyran-2,3,4,5-tetrol
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which allows it to interact with a wide range of biological targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C8H15NNaO9P |
---|---|
Molecular Weight |
323.17 g/mol |
IUPAC Name |
sodium;[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P.Na/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16;/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16);/q;+1/p-1/t4-,5-,6-,7-,8-;/m1./s1 |
InChI Key |
WUXSMKYWTWDCEV-TVLNMICESA-M |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)[O-])CO)O)O.[Na+] |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)[O-])CO)O)O.[Na+] |
Origin of Product |
United States |
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